N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide
Description
This compound features a biphenyl core with methyl groups at the 3 and 3' positions and two 2,6-difluorobenzamide substituents at the 4 and 4' positions. Its molecular formula is C₂₇H₂₀F₄N₂O₂, with a molecular weight of approximately 488.46 g/mol. The biphenyl backbone enhances rigidity, while the fluorine atoms and methyl groups influence electronic properties, solubility, and steric interactions.
Properties
IUPAC Name |
N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N2O2/c1-15-13-17(9-11-23(15)33-27(35)25-19(29)5-3-6-20(25)30)18-10-12-24(16(2)14-18)34-28(36)26-21(31)7-4-8-22(26)32/h3-14H,1-2H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRYCXULWHASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl isocyanate with appropriate aromatic amines. The reaction conditions often include the use of solvents such as dichloromethane or 1,2-dichloroethane, and the process is usually carried out under reflux conditions at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related 2,6-difluorobenzamide derivatives:
Key Structural Differences and Implications
Biphenyl Core vs. In contrast, diflubenzuron’s urea linkage (N–C–O–N) allows conformational flexibility, which may facilitate interaction with enzymes like chitin synthase .
Substituent Effects: Chlorine vs. The target compound’s methyl groups may lower toxicity while maintaining steric bulk . Fluorine Placement: All compounds share 2,6-difluorobenzamide motifs, which enhance metabolic stability and electronegativity. However, the rac-compound in includes hexafluoropropoxy groups, which dramatically increase hydrophobicity and resistance to oxidative degradation .
Crystallographic Properties: The crystal structure of N-{4-[4-(2,6-difluorobenzamido)benzyl]phenyl}-2,6-difluorobenzamide () adopts a monoclinic lattice (space group C2/c), with a density of 1.493 Mg/m³. Similar studies using SHELXL () could elucidate the target compound’s packing efficiency and stability .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide with high yield?
- Methodological Answer : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a biphenylamine precursor under basic conditions. Key steps include:
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Amide bond formation : Use triethylamine (TEA) or pyridine as a base in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
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Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>90%) .
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Optimization : Control stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) to minimize byproducts like unreacted starting materials .
- Data Table :
| Reaction Condition | Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 0°C, 4 h | DCM | TEA | 78 | 92 | |
| RT, 6 h | THF | Pyridine | 65 | 88 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons at δ 7.2–8.1 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 504.1234) .
- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) confirm functional groups .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s binding affinity in kinase inhibition assays?
- Methodological Answer :
-
Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, enhancing hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
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SAR studies : Replace fluorine with chlorine or methoxy groups to assess steric/electronic impacts. Fluorine’s electronegativity improves binding by 20–30% compared to non-fluorinated analogs .
- Data Table :
| Substituent (R) | IC (nM) | ΔG (kcal/mol) | Source |
|---|---|---|---|
| 2,6-F | 12.5 | -9.8 | |
| 2-Cl,6-F | 45.7 | -7.2 |
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times (48–72 hours) to reduce variability .
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude cytotoxic impurities .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects in divergent cell models .
Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., DCM/methanol) for slow vapor diffusion .
- Temperature control : Crystallize at 4°C to stabilize weak intermolecular interactions (e.g., C-F···H-N hydrogen bonds) .
- Co-crystallization : Add thiourea derivatives to enhance crystal packing via π-π stacking .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in logP values predicted vs. experimentally measured?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
